Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of drug discovery and development. The molecular formula for this compound is .
Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is classified as a thioether due to the presence of a mercapto group (-SH). It also contains a carboxylate functional group, which contributes to its acidic properties. The compound can be categorized under heterocyclic compounds due to the inclusion of nitrogen atoms in its ring structure .
The synthesis of methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity. For example, the use of bases like potassium carbonate can facilitate the formation of the carboxylate group during synthesis .
The molecular structure of methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate features a quinazoline core with various substituents that influence its chemical behavior:
The compound's molecular weight is approximately 318.37 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate can participate in several chemical reactions:
Understanding the reactivity patterns is essential for predicting how this compound will behave in biological systems or when used as a pharmaceutical agent .
The mechanism of action for methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is primarily linked to its ability to inhibit specific enzymes or pathways involved in disease processes:
Pharmacological evaluations have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met kinase .
Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically appears as a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO).
The compound has notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and boiling point are important parameters for handling and storage .
Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is utilized primarily in:
This compound holds promise within medicinal chemistry and biological research due to its unique structure and potential bioactivity. Further studies are necessary to fully elucidate its mechanisms and optimize its applications in therapeutic settings.
The exploration of quinazolinones began in 1869 with the synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol. A pivotal advancement occurred via the Niementowski synthesis (1903), where anthranilic acid reacts with formamide under heat (130°C), forming 4(3H)-quinazolinone through an o-amidobenzamide intermediate [8]. This method laid groundwork for diverse synthetic routes:
Table 1: Key Historical Syntheses of Quinazolinones
Year | Method | Key Reactants | Catalyst/Conditions |
---|---|---|---|
1869 | Alkoxylation | Anthranilic acid, Cyanide | Ethanol |
1903 | Niementowski Synthesis | Anthranilic acid, Formamide | 130°C, Open vessel |
Mid-20C | Urethane Condensation | Urethanes, Acetanilide | P₂O₅ in Toluene, Reflux |
2000s | Microwave-Assisted Niementowski | Anthranilic acid derivatives | Microwave, Solvent-free |
2010s | Metal-Catalyzed Cyclization (e.g., Cu, Sc) | Anthranilamide, Aldehydes | Lewis acids, Ionic liquids |
Modern innovations include eco-friendly protocols using microwave irradiation, ionic liquids (e.g., [BMIm]BF₄), and catalysts like iodine or alum to improve yields and reduce reaction times. Metal-catalyzed methods (e.g., CuBr₂, Scandium triflate) enable efficient cyclo-condensations, such as between anthranilamide and aldehydes, achieving high regioselectivity under mild conditions [8]. These advancements facilitated the synthesis of complex analogues like Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate.
The 3,4-dihydroquinazolin-4-one core is pharmacologically distinguished by its planar, fused-ring system and tautomeric equilibria. The 4-oxo group enables keto-enol tautomerism, permitting hydrogen bonding with biological targets like kinase ATP pockets or DNA topoisomerases. This tautomerism enhances solubility and modulates electronic distribution across the ring system, influencing binding affinity [8].
Conformational analysis reveals that:
Marketed drugs exemplifying this scaffold’s utility include Erastin (antitumor) and Prazosin (antihypertensive), underscoring the core’s adaptability to diverse therapeutic targets [8].
Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate (C₁₇H₁₄N₂O₃S; MW 326.4 g/mol) integrates three critical substituents that synergistically enhance its pharmacophore:
3-Benzyl Group:The N-benzyl substitution introduces a hydrophobic pharmacophore capable of π-π stacking with aromatic residues in enzyme binding sites (e.g., tyrosine kinases). Its orientation influences steric accessibility, with ortho-chloro analogues (e.g., Methyl 3-(2-chlorobenzyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate) showing enhanced bioactivity due to restricted rotation and increased electron-withdrawing effects [7]. Compared to alkyl chains (e.g., 3-butyl or 3-allyl analogues), the benzyl group significantly elevates steric bulk, potentially improving target specificity [3] [1].
2-Mercapto Group:This sulfur-containing moiety exists predominantly as a thione tautomer in physiological conditions, facilitating:
Hydrogen bonding via its thiocarbonyl group.Thiol-specific interactions underpin observed antitumor and antimicrobial activities in quinazolinones, as the mercapto group often enhances binding to cysteine proteases or thioredoxin reductase [8].
7-Carboxylate Ester:The methyl ester at C7 serves as a pro-drug moiety, hydrolyzing in vivo to a carboxylic acid that mimics endogenous substrates (e.g., folate in DHFR inhibition). This group also:
Table 2: Comparative Bioactivity Influences of Quinazolinone Substituents
Substituent Position | Chemical Group | Key Roles in Bioactivity | Structural Analogue Examples |
---|---|---|---|
N3 | Benzyl | Hydrophobic pocket binding, π-stacking | 3-(2-Chlorobenzyl) [7]; 3-Allyl [1] |
C2 | Mercapto (thione) | Metal chelation, H-bonding, Disulfide formation | 2-Methylthio; 2-Hydrazino |
C7 | Methyl carboxylate | Prodrug conversion, Solubility modulation | 7-Carboxylic acid [4]; 7-Cyano |
The strategic integration of these groups creates a multifunctional pharmacophore capable of simultaneous hydrophobic, ionic, and coordination-based interactions, positioning this compound as a versatile lead for anticancer, antimicrobial, or anti-inflammatory agent development [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: